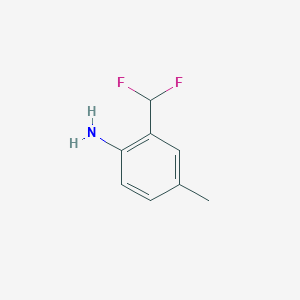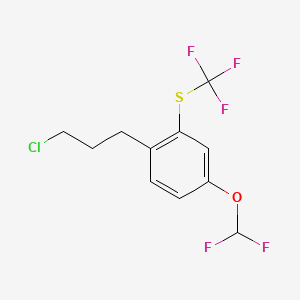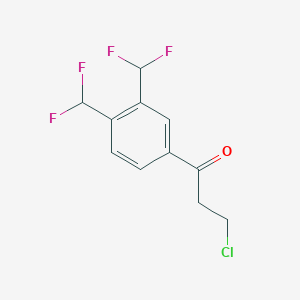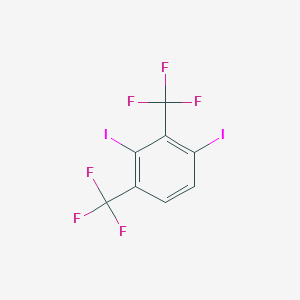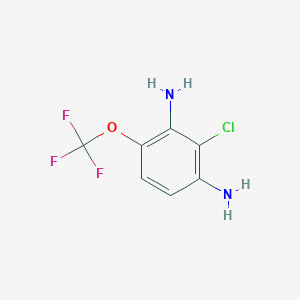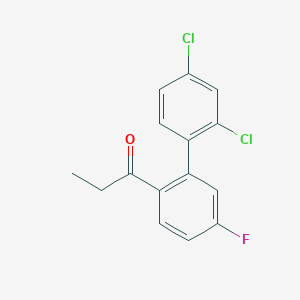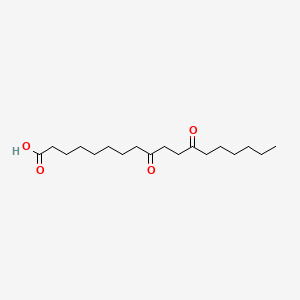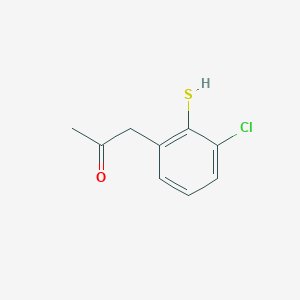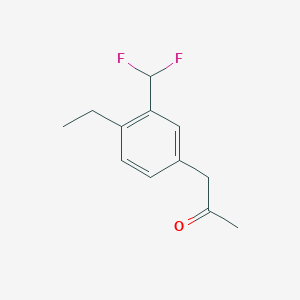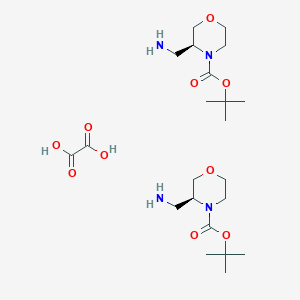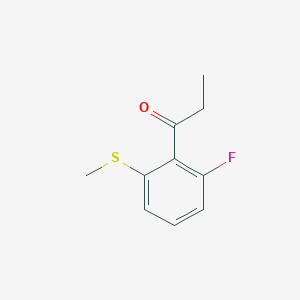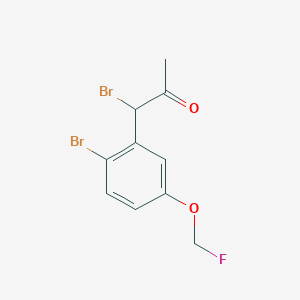
1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2FO2 It is a brominated derivative of propanone, featuring a fluoromethoxy group attached to the phenyl ring
Preparation Methods
The synthesis of 1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method includes the reaction of 2-bromo-5-(fluoromethoxy)benzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles like Grignard reagents.
Common reagents used in these reactions include bromine, Grignard reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the fluoromethoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure .
Comparison with Similar Compounds
1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one can be compared with other brominated propanone derivatives, such as:
2-Bromo-1-phenylpropan-1-one: Similar in structure but lacks the fluoromethoxy group, which affects its reactivity and applications.
1-Bromo-2-propanone: A simpler brominated propanone with different chemical properties and uses.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: Another fluorinated brominated compound with distinct reactivity due to the position of the fluorine atom.
The presence of the fluoromethoxy group in this compound imparts unique chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9Br2FO2 |
|---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
1-bromo-1-[2-bromo-5-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br2FO2/c1-6(14)10(12)8-4-7(15-5-13)2-3-9(8)11/h2-4,10H,5H2,1H3 |
InChI Key |
FCFKUFZLEQSPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OCF)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)

![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
